molecular formula C27H33P B1301856 Trimesitylphosphine CAS No. 23897-15-6

Trimesitylphosphine

Cat. No. B1301856
CAS RN: 23897-15-6
M. Wt: 388.5 g/mol
InChI Key: IDXDWPWXHTXJMZ-UHFFFAOYSA-N
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Description

Trimesitylphosphine is a tertiary phosphine where the phosphorus atom is bonded to three mesityl groups. It is known for being the bulkiest known tertiary phosphine, which significantly influences its chemical properties and reactivity. The steric bulk of the mesityl groups imparts unique characteristics to trimesitylphosphine, affecting its ability to form adducts and influencing its vibrational frequencies in various derivatives .

Synthesis Analysis

The synthesis of trimesitylphosphine-related compounds often involves the use of Grignard reagents with phosphorus trichloride, as demonstrated in the synthesis of trimethylphosphine, which can yield up to 60 percent at -78°C . For more complex derivatives, such as those containing phenothiazine, the key intermediates are prepared by successive addition of Grignard reagents to phosphorus trichloride, followed by coupling with phenothiazine in the presence of copper .

Molecular Structure Analysis

The molecular structure of trimesitylphosphine and its derivatives has been extensively studied using techniques such as gas electron diffraction and vibrational spectroscopy. For instance, the structure of trimethylphosphine has been determined, revealing bond distances and angles that are indicative of the steric effects imposed by the methyl groups . Similarly, the structure of trimethylphosphine-borane complexes has been elucidated, showing shorter P–B distances compared to trimethylphosphine-boron trihalides .

Chemical Reactions Analysis

Trimesitylphosphine undergoes various chemical reactions, including cyclometallation with palladium(II) and platinum(II), forming stable dimers with strong metal-to-carbon bonds . The reactivity of its radical cations has been studied, showing that these species tend to exhibit radical properties and require additional energy for electrophilic reactions . The synthesis of dinitro(trimesitylphosphine)mercury(II) dimer has also been reported, showcasing the influence of the bulky trimesityl groups on the coordination geometry of mercury .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimesitylphosphine and its derivatives are largely dictated by the steric bulk of the mesityl groups. This bulkiness affects the vibrational frequencies of the P–O, P–S, and P–H bonds in its oxide, sulfide, and phosphonium salt, respectively . The solubility of metal complexes derived from triarylphosphine ligands in supercritical carbon dioxide can be improved by substituting trimethylsilyl groups on the aryl ring, although this substitution has an insignificant influence on the electronic properties of the phosphines .

Scientific Research Applications

Non-metal Derivatives and Chemistry

  • Overview: Trimesitylphosphine is notable for its bulkiness and shows typical chemistry of tertiary phosphines despite its size. It has a high basicity and significant electronic character, influencing its chemical behavior (Alyea & Malito, 1989).

Steric and Electronic Effects

  • Coordination Chemistry: The steric bulk of Trimesitylphosphine limits its coordination chemistry. It shows preferences for low coordination numbers with certain metals due to its large size, influencing reactions like cyclometallation (Alyea & Malito, 1987).

Radical Cation Reactivity

  • Electrophilic Properties: Radical cations of Trimesitylphosphine exhibit typical radical properties and require additional energy for altering their configuration. This aspect is studied through techniques like cyclic voltammetry (Zagumennov & Nikitin, 2003).

Structural Studies in Phosphine Complexes

  • Molecular Structure Analysis: Research includes the synthesis and crystal structure analysis of dinitro(trimesitylphosphine)mercury(II) dimer. The study provides insights into the mercury coordination and phosphine ligand conformation (Alyea, Dias, Fergusson, & Parvez, 1979).

Safety And Hazards

Trimesitylphosphine should be handled with personal protective equipment/face protection. It should be used in a well-ventilated area. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

  • “Reactivity of Radical Cations of Trimesitylphosphine” published in the Russian Journal of Electrochemistry .
  • “Steric dominance of the facile cyclometallation of trimesitylphosphine” published in Transition Met Chem . These papers discuss the reactivity and properties of Trimesitylphosphine and its radical cations. They provide valuable insights into the chemical behavior of Trimesitylphosphine.

properties

IUPAC Name

tris(2,4,6-trimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33P/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXDWPWXHTXJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369902
Record name Trimesitylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimesitylphosphine

CAS RN

23897-15-6
Record name Trimesitylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
403
Citations
JF Blount, D Camp, RD Hart, PC Healy… - Australian Journal of …, 1994 - CSIRO Publishing
The synthesis and structural characterization of the tertiary phosphines mesityldiphenylphosphine [PPh2( mes )], dimesitylphenylphosphine [ PPh ( mes )2] and a new phase of …
Number of citations: 30 www.publish.csiro.au
EC Alyea, J Malito - Phosphorus, Sulfur, and Silicon, and the …, 1989 - Taylor & Francis
Trimesitylphosphine (Pmes 3 ) is the bulkiest known tertiary phosphine. The low yield synthesis of this known compound, its failure to form a carbon disulfide adduct or a selenide …
Number of citations: 18 www.tandfonline.com
EC Alyea, J Malito - Journal of organometallic chemistry, 1988 - Elsevier
Synthetic and spectral ( 1 H, 13 C and 31 P NMR) details are presented for the formation of cyclometallated palladium(II) and platinum(II) dimers by reaction of trimesitylphosphine with …
Number of citations: 36 www.sciencedirect.com
EC Alyea, G Ferguson, A Somogyvari - Inorganic Chemistry, 1982 - ACS Publications
The crystal and molecular structure of bis (trimesitylphosphine) silver (I) hexafluorophosphate [Ag (P (mesityl) 3) 2]+ PF6" have been determined. Crystals are trigonal, space group 3, 21 …
Number of citations: 78 pubs.acs.org
A Bayler, A Schier, GA Bowmaker… - Journal of the American …, 1996 - ACS Publications
Although it may have gone largely unnoticed, there is considerable confusion in handbooks of physical data as well as in chemistry textbooks and periodic tables concerning the relative …
Number of citations: 289 pubs.acs.org
EC Alyea, SA Dias, G Fergusson, M Parvez - Inorganica Chimica Acta, 1979 - Elsevier
The synthesis and crystal and molecular structure of the dinitro(trimesitylphosphine)mercury(II) dimer is reported. The compound [HgP(mesityl) 3 (NO 3 ) 2 ] 2 belongs to the monoclinic …
Number of citations: 36 www.sciencedirect.com
S Sasaki, M Yoshifuji - Current Organic Chemistry, 2007 - ingentaconnect.com
Crowded triarylphosphines have attracted broad interest for a long time since they have unique structure, properties, and reactivity. This review article focuses on synthesis, structure, …
Number of citations: 48 www.ingentaconnect.com
EC Alyea, SA Dias, G Ferguson, PY Siew - Croatica Chemica Acta, 1984 - hrcak.srce.hr
… Facile metallation of trimesitylphosphine ·and its arsine analogue re2dily occurs with … Particular interest focuses not only on the bulkiness of trimesitylphosphine but on the mercury …
Number of citations: 8 hrcak.srce.hr
S Sasaki, F Murakami, M Yoshifuji - Organometallics, 2006 - ACS Publications
… To construct the novel redox systems possessing the trimesitylphosphine- or trimesitylarsine… perchlorate, which can oxidize trimesitylphosphine and trimesitylarsine to the corresponding …
Number of citations: 24 pubs.acs.org
S Sasaki, K Sutoh, F Murakami… - Journal of the American …, 2002 - ACS Publications
… Recently, we synthesized aminophosphinobenzenes carrying the trimesitylphosphine structure as one of the redox sites. However, the phosphorus redox center was not stable enough …
Number of citations: 118 pubs.acs.org

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